Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Description
Properties
IUPAC Name |
2-[4,5-dibromo-2-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-15(17)16(18)12-14(13)8-10-20(4,5)6/h11-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFBLKUFPJRNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1C#C[Si](C)(C)C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Br2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477177 | |
| Record name | Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667865-54-5 | |
| Record name | Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the following steps:
Bromination: The starting material, 1,2-dibromobenzene, undergoes bromination to introduce bromine atoms at the 4 and 5 positions of the phenylene ring.
Sonogashira Coupling: The brominated intermediate is then subjected to Sonogashira coupling with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Coupling Reactions: The compound can undergo further coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives of the ethynyl groups.
Reduction Products: Reduced forms of the ethynyl groups, such as alkanes or alkenes.
Scientific Research Applications
Chemistry:
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable linkages and introduce functional groups.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism of action of Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- involves its ability to interact with various molecular targets through its functional groups. The ethynyl groups can participate in π-π interactions and form covalent bonds with other molecules, while the bromine atoms can undergo substitution reactions to introduce new functionalities . These interactions enable the compound to modulate specific pathways and exert its effects in various applications.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 183181-25-1
- IUPAC Name : Silane, [1,2-phenylenebis[(1Z)-1-bromo-2,1-ethenediyl]]bis[trimethyl-]
- Molecular Formula : C₁₆H₂₄Br₂Si₂
- Molecular Weight : 432.34 g/mol
- SMILES : C1(/C=C(\Br)/Si(C)C)=CC=CC=C1/C=C(\Br)/Si(C)C
- InChIKey : RINMMMSYIICDPM-JOBJLJCHSA-N
Structural Features :
The compound features a central 1,2-phenylene ring substituted with two bromine atoms at the 4- and 5-positions. Each brominated carbon is connected via ethynediyl (C≡C) linkages to trimethylsilyl groups (Si(CH₃)₃). The stereochemistry is defined as (1Z) for both ethenyl groups, resulting in a planar, conjugated system .
Physicochemical Properties :
- Predicted Boiling Point : 401.6 ± 45.0 °C
- Predicted Density : 1.291 ± 0.06 g/cm³
- Exact Mass : 429.97832 g/mol
The trimethylsilyl groups may enhance solubility in non-polar solvents .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
|---|---|---|---|---|---|---|
| Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-] | 183181-25-1 | C₁₆H₂₄Br₂Si₂ | 432.34 | Br, Si(CH₃)₃ | 401.6 ± 45.0 | 1.291 ± 0.06 |
| Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane | 159087-46-4 | C₁₁H₂₁BO₂Si | 224.18 | B(O₂C(CH₃)₂C(CH₃)₂), Si(CH₃)₃ | Not reported | Not reported |
| Trimethyl(triphenylplumbylmethyl)silane | 95456-32-9 | C₂₂H₂₆PbSi | 545.63 | Pb(C₆H₅)₃, Si(CH₃)₃ | Not reported | Not reported |
| Trimethyl-[tris(trimethylsilylmethyl)plumbylmethyl]silane | 18547-13-2 | C₁₃H₃₄PbSi₄ | 547.84 | Pb(Si(CH₃)₃)₃, Si(CH₃)₃ | Not reported | Not reported |
Comparative Analysis
Reactivity and Functional Groups
- Target Compound (183181-25-1): The presence of bromine atoms makes it highly reactive in cross-coupling reactions (e.g., with palladium catalysts).
- Boron Analogue (159087-46-4) : The boron-containing dioxaborolane group is a hallmark of Suzuki-Miyaura coupling precursors. Its lower molecular weight (224.18 vs. 432.34 g/mol) suggests higher volatility, though experimental data is lacking .
- Lead-Containing Analogues (95456-32-9, 18547-13-2): These compounds feature heavy metals (Pb), increasing molecular weight (545.63–547.84 g/mol) and likely toxicity.
Biological Activity
Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-] (CAS Number: 667865-54-5), is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this silane compound through an examination of its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 436.14 g/mol. It is characterized by the presence of bromine substituents and trimethylsilyl groups which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 667865-54-5 |
| Molecular Formula | C16H20Br2Si2 |
| Molecular Weight | 436.14 g/mol |
| Appearance | White powder |
Anticancer Properties
Recent studies suggest that silane compounds, including [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-], exhibit potential anticancer properties. The brominated phenylene moiety may enhance the compound's ability to interact with cellular targets involved in cancer progression.
- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.
- Case Studies :
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that silane compounds can exhibit antimicrobial effects.
- Mechanism of Action : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
- Research Findings :
Toxicity and Safety Profile
While exploring the biological activity of silane compounds, it is crucial to consider their toxicity profiles. Preliminary assessments indicate that the compound has moderate toxicity levels; however, further detailed toxicological studies are necessary to establish safe usage parameters.
Safety Data
| Hazard Symbol | Risk Codes |
|---|---|
| GHS05 (Corrosive) | H302 (Harmful if swallowed) |
| H314 (Causes severe skin burns and eye damage) |
Q & A
Basic Question: What are the key synthetic routes for preparing [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethylsilane]?
Methodological Answer:
The compound is typically synthesized via Sonogashira coupling, leveraging brominated aromatic precursors and trimethylsilylacetylene. For example:
- Step 1: React 4,5-dibromo-1,2-diiodobenzene with trimethylsilylacetylene under Pd/Cu catalysis in a THF/triethylamine solvent system.
- Step 2: Optimize reaction temperature (80–100°C) to balance steric hindrance from bromine substituents and reaction efficiency .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product.
Key Challenges: Steric hindrance from bromine atoms may reduce coupling efficiency; excess ligand (e.g., PPh₃) can mitigate this .
Basic Question: How is the compound characterized structurally and spectroscopically?
Methodological Answer:
Structural Confirmation:
- NMR: ¹H NMR shows absence of terminal acetylene protons (~2.5 ppm), confirming coupling. ¹³C NMR reveals sp-hybridized carbons (δ ~90–100 ppm) for ethynediyl linkages .
- Mass Spectrometry: High-resolution MS (ESI-TOF) confirms molecular ion peak at m/z 697.024 (C₅₀H₄₀Si₂) .
- X-ray Crystallography: If crystals are obtainable, the dihedral angle between the phenylene and ethynediyl groups (~15–20°) provides insight into planarity and conjugation .
Advanced Question: How do computational methods (e.g., DFT) predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) or Generalized Gradient Approximation (GGA-PW91) is used:
- HOMO-LUMO Gap: Calculations reveal a narrow bandgap (~2.5 eV) due to extended π-conjugation from ethynediyl bridges, suggesting potential in optoelectronics .
- Charge Distribution: Bromine atoms induce electron-withdrawing effects, localizing negative charge on the phenylene ring, which impacts reactivity in cross-coupling reactions .
- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .
Advanced Question: What are the applications of this compound in materials science?
Methodological Answer:
The dibromo-phenylene core and ethynediyl linkages enable:
- Organic Charge-Transfer Cocrystals: Pair with electron-deficient acceptors (e.g., pyromellitic diimides) to create room-temperature phosphorescent materials. Bromine atoms enhance spin-orbit coupling, promoting intersystem crossing .
- Polymer Precursors: Serve as monomers for conjugated polymers via Yamamoto coupling, yielding materials with tunable conductivity .
- Self-Assembled Monolayers (SAMs): Functionalize surfaces (Au, SiO₂) via bromine-thiol or silane anchoring, useful in molecular electronics .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
Case Study: Discrepancies in Sonogashira coupling yields (e.g., 45% vs. 86% ):
- Root Cause Analysis:
- Catalyst Loading: Lower Pd(PPh₃)₄ concentrations (<5 mol%) may lead to incomplete coupling.
- Solvent Effects: Polar solvents (DMF) improve solubility but may deactivate catalysts; THF/toluene mixtures are preferred .
- Validation: Reproduce reactions under controlled conditions (inert atmosphere, strict temperature monitoring).
- Advanced Characterization: Use MALDI-TOF to detect oligomeric byproducts or unreacted intermediates .
Advanced Question: What strategies optimize steric and electronic effects for functionalization?
Methodological Answer:
- Directed Lithiation: Use LDA or n-BuLi at low temperatures (–78°C) to selectively substitute bromine atoms without disrupting ethynediyl linkages .
- Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids require bulky ligands (SPhos) to overcome steric hindrance .
- Protection/Deprotection: Temporarily protect trimethylsilyl groups with TBAF before functionalizing the phenylene core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
